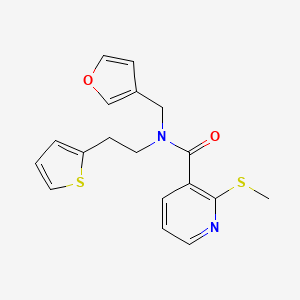

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide

Description

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S2/c1-23-17-16(5-2-8-19-17)18(21)20(12-14-7-10-22-13-14)9-6-15-4-3-11-24-15/h2-5,7-8,10-11,13H,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVBQZWUHAVZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the furan-3-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under controlled conditions.

Introduction of the methylthio group: The intermediate is then reacted with a methylthiolating agent to introduce the methylthio group.

Coupling with nicotinamide: The final step involves coupling the intermediate with nicotinamide in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide typically involves multi-step reactions starting from readily available precursors. The incorporation of furan and thiophene rings into the nicotinamide framework is significant, as these heterocycles contribute to the compound's biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activities. For instance, derivatives of nicotinamide have been tested against various bacterial strains, demonstrating significant inhibition of growth. The presence of the furan and thiophene moieties may enhance the compound's ability to interact with microbial targets.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have shown cytotoxic effects on cancer cell lines by inducing apoptosis through specific cellular pathways. This suggests that the compound could serve as a lead for developing novel anticancer agents.

Neuroprotective Effects

Compounds containing furan rings have been investigated for their neuroprotective effects, particularly in models of neurodegeneration. Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic implications for neurodegenerative diseases.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial properties of related compounds, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. This highlights the potential for therapeutic applications in treating infections.

- Cytotoxicity Assay : In vitro assays on cancer cell lines indicated that structurally similar compounds induced apoptosis through mitochondrial pathways, providing promising avenues for anticancer drug development.

- Neuroprotection Research : Experimental models assessing neuroprotective capabilities showed a reduction in neuronal cell death under oxidative stress conditions, suggesting therapeutic implications for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)ethanamine: Similar structure but lacks the nicotinamide moiety.

N-(thiophen-2-ylmethyl)nicotinamide: Contains thiophene and nicotinamide but lacks the furan and methylthio groups.

Uniqueness

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide is unique due to the combination of furan, thiophene, and nicotinamide moieties, which confer distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial purposes.

Biological Activity

N-(furan-3-ylmethyl)-2-(methylthio)-N-(2-(thiophen-2-yl)ethyl)nicotinamide, a compound with the molecular formula C19H19N3O2S2, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The compound features a complex structure characterized by the presence of furan and thiophene rings, which are known for their aromatic properties. The molecular weight is approximately 357.5 g/mol, and it is often synthesized through multi-step reactions involving various heterocyclic precursors.

| Property | Value |

|---|---|

| Molecular Formula | C19H19N3O2S2 |

| Molecular Weight | 357.5 g/mol |

| Purity | Typically >95% |

| CAS Number | 1421508-03-3 |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It may exert effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It may bind to certain receptors, influencing signal transduction pathways.

- Antioxidant Activity : The presence of thiophene and furan rings may contribute to its ability to scavenge free radicals.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in infectious diseases.

- Antioxidant Effects : Its ability to reduce oxidative stress has been documented, which could have implications for diseases related to oxidative damage.

- Anti-inflammatory Potential : The compound may modulate inflammatory responses, offering therapeutic avenues in conditions like arthritis.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of furan and thiophene derivatives for their antimicrobial activity. Results indicated that compounds with similar structures exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

Study 2: Antioxidant Activity

Research conducted by Umesha et al. (2009) demonstrated that compounds containing furan and thiophene rings showed strong antioxidant activity in DPPH radical scavenging assays. This suggests that this compound could also exhibit similar properties .

Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory potential of related compounds found that they significantly reduced pro-inflammatory cytokines in vitro. This points to a possible mechanism through which this compound could exert therapeutic effects in inflammatory diseases .

Q & A

Q. Methodological approach :

In silico docking to identify binding pockets.

In vitro assays (e.g., fluorescence polarization for enzyme inhibition).

SAR studies : Modifying methylthio or furan groups to enhance potency.

Advanced: How to address contradictions in reported bioactivity data?

Answer:

Discrepancies often arise from:

- Purity issues : Use HPLC (≥98% purity) and elemental analysis to confirm sample integrity.

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements under identical pH/temperature).

For example, in a study of nitrosoaniline derivatives, HRMS and replicate assays resolved conflicting activity reports by identifying trace impurities (<2%) as confounding factors .

Basic: What are the stability considerations for this compound?

Answer:

- Light sensitivity : Thioethers may oxidize; store in amber vials under inert gas (N₂/Ar).

- Hydrolytic stability : Amide bonds are susceptible to basic conditions; pH 6–7 buffers recommended.

- Thermal degradation : DSC/TGA analysis can determine decomposition thresholds (>150°C in related compounds) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Core modifications : Replace furan with pyrrole or thiophene to assess aromatic stacking effects.

Side-chain variations : Substitute methylthio with sulfoxide/sulfone to modulate electron density.

Pharmacophore mapping : Use crystallographic data (e.g., ) to identify critical hydrogen-bonding motifs .

Table 2: Example SAR Data for a Thiophene Analog

| Modification | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |

|---|---|---|

| Methylthio (parent) | 0.45 | 0.12 |

| Sulfone | 0.78 | 0.08 |

| Thiophene removal | >10 | 0.35 |

Basic: What solvents are compatible with this compound for experimental use?

Answer:

- Polar solvents : DMSO, DMF (for stock solutions).

- Non-polar solvents : Ethyl acetate, dichloromethane (for extraction).

- Avoid protic solvents (e.g., methanol) if hydrolytic instability is observed .

Advanced: How to validate target engagement in cellular assays?

Answer:

- Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment.

- Click chemistry probes : Introduce alkyne/azide tags to track compound localization (e.g., via fluorescence microscopy).

- CRISPR knockouts : Confirm activity loss in target-deficient cell lines.

For phosphatase targets, orthogonal assays (e.g., radioactive ³²P release) reduce false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.